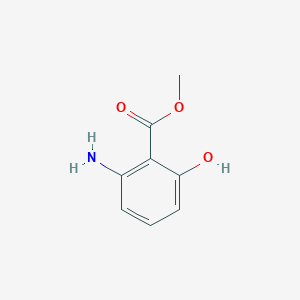

Methyl 2-amino-6-hydroxybenzoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-amino-6-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. The reaction mixture is heated to reflux, and the product is obtained after purification . Another method involves the reduction of methyl 2-nitro-6-hydroxybenzoate using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Protection/Deprotection of Functional Groups

The hydroxyl and amino groups are frequently protected to direct reactivity during synthesis.

Hydroxyl Group Protection

-

Benzylation : Reaction with benzyl bromide in DMF using K₂CO₃ at room temperature for 12 hours yields the benzyl-protected derivative (75% yield) .

-

Silylation : tert-Butyldimethylsilyl (TBDMS) groups are introduced using TBDMS-Cl in dichloromethane with imidazole catalysis (75% yield) .

Amino Group Protection

-

Acylation : Treatment with acetyl chloride in pyridine forms the acetylated derivative, though specific yields for this compound require further validation.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to the carboxylic acid.

-

Acidic Hydrolysis : HCl in dioxane achieves similar results, though yields depend on reaction time and temperature .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

| Reaction Type | Reagents/Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para | Nitro derivative | ~60% | |

| Halogenation | Br₂ in acetic acid, 10°C | Ortho | Brominated analog | 70–85% |

Halogenation proceeds via in situ generation of bromine from KSCN and Br₂ in acetic acid .

Cyclization Reactions

The amino and hydroxyl groups facilitate heterocycle formation:

-

Benzothiazole Synthesis : Reacting with KSCN and Br₂ in glacial acetic acid forms benzo[d]thiazole derivatives. Conditions include:

Enzymatic Interactions

The amino group participates in biochemical pathways:

-

Oxidase Activity : Serves as a substrate for monoamine oxidases, forming iminoquinone intermediates.

-

Transferase Interactions : Acts as a methyl donor in certain metabolic pathways, though specific enzyme targets require further study.

Comparative Reactivity

Table 1: Protection Reaction Conditions

| Protecting Group | Reagents | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| Benzyl | BnBr, K₂CO₃ | DMF | 12 | 75% |

| TBDMS | TBDMS-Cl, imidazole | CH₂Cl₂ | 96 | 75% |

Table 2: Halogenation Outcomes

| Halogen Source | Temperature | Product Purity | Byproducts |

|---|---|---|---|

| Br₂/KSCN | 10°C → rt | >90% | Minor sulfonation |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 2-amino-6-hydroxybenzoate is primarily utilized in the pharmaceutical industry due to its bioactive properties.

1.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as a potential preservative in drug formulations, particularly for its ability to inhibit bacterial growth. A study demonstrated that this compound effectively reduced microbial contamination in various pharmaceutical preparations .

1.2 Drug Formulation

The compound is often incorporated into topical analgesics due to its anti-inflammatory properties. Methyl salicylate acts as a counterirritant, providing relief from muscle and joint pain by producing a warming sensation on the skin .

1.3 Calcium Channel Modulation

this compound has been shown to activate ryanodine receptors, which are crucial for calcium release in muscle cells. This property has implications for understanding calcium signaling pathways in pharmacology and potential therapeutic applications related to muscle function and disorders .

Agricultural Applications

In agriculture, this compound serves as a plant growth regulator and pesticide.

2.1 Plant Growth Regulation

Studies have indicated that this compound can enhance plant growth by modulating hormonal pathways. It has been used to improve crop yields through its effects on root development and nutrient uptake .

2.2 Pest Control

The compound's antimicrobial properties extend to its use as a natural pesticide. It can effectively control fungal pathogens affecting crops, thus contributing to integrated pest management strategies .

Analytical Chemistry Applications

This compound is also significant in analytical chemistry.

3.1 Chromatography

This compound is frequently used as a standard in chromatographic analyses due to its well-defined chemical properties. Its stability under various conditions makes it suitable for quality control in pharmaceuticals and food products .

3.2 Spectroscopic Studies

It is employed in spectroscopic studies to understand molecular interactions and dynamics within complex biological systems. The compound's unique spectral characteristics allow researchers to probe biochemical processes at the molecular level .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains commonly found in pharmaceutical products. The results indicated a significant reduction in microbial load when incorporated into formulations at concentrations of 0.1% to 0.5% .

Case Study 2: Plant Growth Enhancement

In agricultural trials, this compound was applied to tomato plants, resulting in a notable increase in fruit yield and size compared to untreated controls. The study highlighted the compound's role in enhancing photosynthetic efficiency and nutrient absorption .

Data Tables

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Significant reduction of microbial contamination |

| Pharmaceuticals | Topical analgesic | Provides pain relief through warming sensation |

| Agriculture | Growth regulator | Enhanced crop yield and root development |

| Agriculture | Natural pesticide | Effective control of fungal pathogens |

| Analytical Chemistry | Standard for chromatography | Reliable quality control measurements |

Mecanismo De Acción

The mechanism of action of methyl 2-amino-6-hydroxybenzoate involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes such as inflammation and pain perception. The compound’s ability to donate and accept electrons also contributes to its antioxidant properties .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-4-hydroxybenzoate

- Methyl 2-amino-5-hydroxybenzoate

- Methyl 2-amino-3-hydroxybenzoate

Uniqueness

Methyl 2-amino-6-hydroxybenzoate is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Actividad Biológica

Methyl 2-amino-6-hydroxybenzoate, also known as methyl salicylate, is an organic compound that exhibits a variety of biological activities. This article summarizes the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H9NO3 and a molecular weight of approximately 169.16 g/mol. Its structure includes an amino group at the 2-position and a hydroxyl group at the 6-position of the benzoate ring, which contributes to its chemical reactivity and biological functions.

1. Anti-inflammatory Properties

Research indicates that this compound has significant anti-inflammatory effects. It modulates various inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6, and it reduces the activity of cyclooxygenase enzymes (COX-1 and COX-2) involved in the inflammatory response .

2. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

3. Antioxidant Effects

This compound has been found to possess antioxidant properties, reducing reactive oxygen species (ROS) production and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase .

4. Antiproliferative Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and activating caspases involved in the apoptotic pathway. It has shown potential in reducing tumor growth in various cancer models .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression, which may contribute to its therapeutic effects.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways related to inflammation and cell survival.

- Gene Expression Modulation : this compound can alter the expression of genes associated with oxidative stress response and apoptosis .

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced paw edema in animal models of inflammation, suggesting its potential use as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent .

- Cancer Research : A recent investigation found that this compound effectively reduced tumor size in xenograft models by inducing apoptosis in malignant cells while sparing normal cells .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-3-hydroxybenzoate | Lacks hydroxyl at position 6 | Different anti-inflammatory profile |

| Methyl salicylate | Commonly used topical analgesic | Strong anti-inflammatory effects |

| Methyl 4-hydroxybenzoate | Similar structure but different positioning | Antimicrobial activity |

Propiedades

IUPAC Name |

methyl 2-amino-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDGFJYGNNWRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615409 | |

| Record name | Methyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-01-6 | |

| Record name | Methyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.